molecular formula C16H14N4O4 B14479654 N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide] CAS No. 66134-19-8

N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]

Cat. No.: B14479654
CAS No.: 66134-19-8
M. Wt: 326.31 g/mol
InChI Key: YKAIXRILCZUCLU-UHFFFAOYSA-N
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Description

N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with two hydroxyiminoacetamide groups attached, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] typically involves the reaction of biphenyl derivatives with hydroxyiminoacetamide precursors. One common method includes the reaction of chloral hydrate with biphenyl derivatives, followed by the addition of hydroxyiminoacetamide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyimino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Halides, electrophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of acetylcholine and butyrylcholine, respectively . This inhibition can lead to increased levels of these neurotransmitters, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-([1,1’-Biphenyl]-2,2’-diyl)bis[2-(hydroxyimino)acetamide] stands out due to its dual hydroxyiminoacetamide groups, which provide unique reactivity and binding properties. This makes it particularly valuable in enzyme inhibition studies and industrial applications where stability and reactivity are crucial.

Properties

CAS No.

66134-19-8

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

2-hydroxyimino-N-[2-[2-[(2-hydroxyiminoacetyl)amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C16H14N4O4/c21-15(9-17-23)19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20-16(22)10-18-24/h1-10,23-24H,(H,19,21)(H,20,22)

InChI Key

YKAIXRILCZUCLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2NC(=O)C=NO)NC(=O)C=NO

Origin of Product

United States

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